Dibutyl methylphosphonite

Description

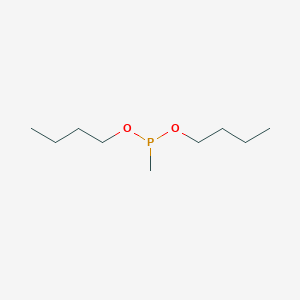

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H21O2P |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

dibutoxy(methyl)phosphane |

InChI |

InChI=1S/C9H21O2P/c1-4-6-8-10-12(3)11-9-7-5-2/h4-9H2,1-3H3 |

InChI Key |

JZVMQGJXQXMDHF-UHFFFAOYSA-N |

SMILES |

CCCCOP(C)OCCCC |

Canonical SMILES |

CCCCOP(C)OCCCC |

Origin of Product |

United States |

Chemical Reactivity and Reaction Pathways of Dibutyl Methylphosphonite

Oxidation Reactions of P(III) to P(V) Species

A fundamental reaction pathway for dibutyl methylphosphonite involves the oxidation of the phosphorus center from the trivalent P(III) state to the more thermodynamically stable pentavalent P(V) state. wikipedia.org This transformation is a key step in the synthesis of various phosphonate (B1237965) compounds. The oxidation process results in the formation of a phosphoryl group (P=O), a characteristic feature of P(V) organophosphorus compounds. The primary product of this oxidation is dibutyl methylphosphonate (B1257008). nih.gov

The oxidation of P(III) compounds like this compound typically proceeds through a nucleophilic attack by the phosphorus atom on an oxidizing agent. The lone pair of electrons on the P(III) center initiates the reaction. For instance, in reactions with peroxides or molecular oxygen, the mechanism can involve radical intermediates or the formation of an unstable phosphonium intermediate that subsequently rearranges to form the stable P=O bond. murdoch.edu.au The driving force for this reaction is the formation of the strong and highly polar phosphoryl bond.

The oxidation of this compound can be controlled through the careful selection of the oxidizing agent to yield specific P(V) products. While common oxidants readily produce the corresponding phosphonate, other reagents can be used to introduce different atoms onto the phosphorus center.

Oxidation to Phosphonate : Treatment with mild oxidizing agents such as hydrogen peroxide, air, or various oxides readily converts this compound to dibutyl methylphosphonate. wikipedia.org

Sulfurization to Thiophosphonate : In the presence of elemental sulfur (S₈), this compound undergoes sulfurization to yield O,O-Dibutyl methylthiophosphonate. This reaction proceeds similarly to oxidation, with the phosphorus atom attacking the sulfur ring.

Selenation to Selenophosphonate : The reaction with elemental selenium affords the corresponding O,O-Dibutyl methylselenophosphonate.

Table 1: Controlled Oxidation and Related Reactions

| Reactant | Reagent | Product | Product Class |

|---|---|---|---|

| This compound | Oxygen (O₂) or Hydrogen Peroxide (H₂O₂) | Dibutyl methylphosphonate | Phosphonate |

| This compound | Sulfur (S₈) | O,O-Dibutyl methylthiophosphonate | Thiophosphonate |

| This compound | Selenium (Se) | O,O-Dibutyl methylselenophosphonate | Selenophosphonate |

Nucleophilic and Electrophilic Reactions at the Phosphorus Center

The phosphorus atom in this compound is electron-rich, making it a strong nucleophile. This nucleophilicity is the basis for many of its most important reactions, including additions to unsaturated systems and substitution reactions.

As a nucleophile, this compound can add to electrophilic carbon-carbon double or triple bonds, particularly those that are activated by electron-withdrawing groups (e.g., α,β-unsaturated carbonyls, nitriles, or nitro compounds). This reaction, a form of the Pudovik or Michaelis-Becker reaction, is a valuable method for forming new phosphorus-carbon bonds. The reaction is typically initiated by a base and involves the nucleophilic attack of the phosphorus on the β-carbon of the unsaturated system.

Table 2: Example of Michael-Type Addition

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl acrylate | Dibutyl (2-(methoxycarbonyl)ethyl)phosphonate | Michael Addition |

This compound participates in crucial substitution reactions, the most prominent being the Michaelis-Arbuzov reaction. wikipedia.org This reaction is one of the most widely used methods for forming phosphorus-carbon bonds. mdpi.com It involves the reaction of the phosphonite with an alkyl halide. The mechanism begins with the nucleophilic attack of the phosphorus atom on the alkyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate. jk-sci.com In a subsequent step, the displaced halide anion attacks one of the butyl groups in an Sₙ2 reaction, leading to the formation of the final pentavalent phosphonate product and a butyl halide. wikipedia.org

Furthermore, the lone pair of electrons allows this compound and similar P(III) compounds to act as ligands in coordination chemistry. researchgate.net They can coordinate to transition metals, and these ligands can be replaced by other ligands in a process known as ligand exchange. nist.govlibretexts.org The strength of the metal-phosphorus bond and the reaction conditions dictate the equilibrium of these exchange reactions.

Table 3: Michaelis-Arbuzov Reaction Example

| Phosphorus Reactant | Alkyl Halide | Intermediate | Final P(V) Product | Byproduct |

|---|---|---|---|---|

| This compound | Ethyl Iodide | [Methyl(dibutoxy)(ethyl)phosphonium] iodide | Butyl ethyl(methyl)phosphinate | Butyl Iodide |

Rearrangement Reactions Involving the P-C Bond

In some cases, other base-catalyzed rearrangements, such as the phosphonate-phosphate rearrangement, can occur under specific conditions, particularly if there are suitable functional groups adjacent to the phosphorus atom. acs.orgresearchgate.net These reactions typically involve the migration of a phosphinyl group from a heteroatom (like oxygen) to an adjacent carbon atom, often proceeding through a transient three-membered ring intermediate.

Potential for Arbuzov-type Rearrangements in Specific Contexts

This compound is expected to undergo the Michaelis-Arbuzov reaction, a cornerstone transformation in organophosphorus chemistry for forming a phosphorus-carbon bond. nih.gov This reaction involves the conversion of a trivalent phosphorus ester to a pentavalent phosphorus species upon reaction with an alkyl halide. wikipedia.org For this compound, this rearrangement would yield a butyl methyl-alkylphosphinate.

The general mechanism initiates with the nucleophilic attack of the trivalent phosphorus atom of the phosphonite on an electrophilic alkyl halide (R'-X). wikipedia.org This SN2 attack forms a quasi-phosphonium salt intermediate. Subsequently, the displaced halide anion attacks one of the butyl groups in a second SN2 reaction, leading to the cleavage of a P-O-C linkage and the formation of the final pentavalent phosphinate product along with a butyl halide. wikipedia.org

Phosphonites are generally more reactive in the Arbuzov reaction than the corresponding phosphite (B83602) esters. wikipedia.org However, the reaction often requires heating. The reactivity is also dependent on the nature of the alkyl halide, with the rate of reaction typically following the order R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides are excellent substrates, tertiary alkyl halides are generally unreactive. nih.govjk-sci.com

The context in which this rearrangement occurs is critical. The reaction is typically carried out neat or in a high-boiling inert solvent. The presence of functional groups that can react with the phosphonite, such as hydroxyl, thiol, or carboxylic acids, must be avoided. wikipedia.org In specific contexts, such as in the presence of Lewis acid catalysts like zinc iodide (ZnI₂), the scope of the Arbuzov-type reaction can be expanded to include the conversion of benzylic and allylic alcohols directly to their corresponding phosphonates, bypassing the need for an alkyl halide. nih.gov

| Factor | Influence on Reactivity | Example/Note |

|---|---|---|

| Phosphorus Reactant | Phosphinites > Phosphonites > Phosphites | Increased nucleophilicity of phosphorus enhances reaction rate. wikipedia.orgjk-sci.com |

| Alkyl Halide | I > Br > Cl | Weaker carbon-halogen bond leads to a faster initial SN2 attack. jk-sci.com |

| Alkyl Group of Halide | Methyl > Primary > Secondary >> Tertiary | Steric hindrance affects the initial nucleophilic attack. Tertiary halides are generally unreactive. nih.gov |

| Temperature | Heating is often required | Common temperatures range from 120 °C to 160 °C for less reactive phosphites. wikipedia.org |

Hydrolysis and Solvolysis Mechanisms of Alkyl Phosphonites

Alkyl phosphonites, including this compound, are susceptible to hydrolysis and solvolysis, leading to the cleavage of the P-O ester bonds. These reactions can be catalyzed by both acids and bases and are fundamental to the stability and degradation pathways of these compounds.

The hydrolysis of organophosphorus esters can proceed through cleavage of either the P-O bond or the C-O bond. nih.gov Under acidic conditions, the mechanism for P-O bond cleavage is typically the reverse of Fischer esterification. chemistrysteps.comucalgary.ca The reaction begins with the protonation of the phosphonite, likely at the oxygen atom, which activates the phosphorus center toward nucleophilic attack by water. chemguide.co.ukyoutube.com This is followed by the formation of a tetrahedral intermediate, which then eliminates an alcohol molecule to form a hydrophosphoryl compound. ucalgary.ca For dialkyl phosphonites, hydrolysis occurs in two consecutive steps, with the fission of the second P-O-C bond often being the rate-determining step. nih.gov

Base-catalyzed hydrolysis, also known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the phosphorus atom. chemistrysteps.comucalgary.ca This process is generally irreversible because the resulting phosphonic acid is deprotonated by the base, shifting the equilibrium. chemistrysteps.com

Solvolysis with other nucleophiles, such as alcohols (alcoholysis), follows a similar mechanistic pathway to hydrolysis. mdpi.com This transesterification reaction can be used to synthesize mixed phosphonite esters or to replace existing alkoxy groups. The reaction can often be performed without a catalyst by carefully controlling the reaction conditions. mdpi.com

Kinetic and Thermodynamic Aspects of P-O Bond Cleavage

The cleavage of the P-O bond is a critical step in the hydrolysis and solvolysis of alkyl phosphonites. The kinetics and thermodynamics of this process are influenced by the structure of the phosphonite and the reaction conditions.

Kinetic Aspects: The hydrolysis of phosphonate esters, which are the pentavalent analogues of phosphonites, has been studied kinetically and provides insight into the behavior of phosphonites. The acid-catalyzed hydrolysis of dialkyl phosphonates follows pseudo-first-order kinetics for each of the two consecutive cleavage steps. nih.gov Studies on dialkyl α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on the phosphorus-bound group increase the rate of hydrolysis, while electron-releasing groups slow it down. nih.gov This is consistent with a mechanism where nucleophilic attack on the phosphorus atom is a key step. The second hydrolysis step (cleavage of the second P-O bond) is typically slower and thus rate-determining. nih.gov

| Compound (Dialkyl α-hydroxybenzylphosphonate) | k₁ (h⁻¹) | k₂ (h⁻¹) | Overall Reaction Time (h) |

|---|---|---|---|

| Dimethyl α-hydroxy(4-nitrophenyl)methylphosphonate | 5.18 | 1.24 | 2.5 |

| Dimethyl α-hydroxybenzylphosphonate | 2.64 | 0.60 | 6.5 |

| Dimethyl α-hydroxy(4-methylphenyl)methylphosphonate | 1.64 | 0.31 | 8.0 |

| Diethyl α-hydroxybenzylphosphonate | 1.67 | 0.31 | 9.5 |

Data derived from studies on α-hydroxybenzylphosphonates. nih.gov

Thermodynamic Aspects: The cleavage of the P-O bond in trivalent phosphorus esters and their subsequent reaction to form pentavalent phosphorus compounds (like in the Arbuzov reaction or after hydrolysis and oxidation) is often thermodynamically favorable. A major driving force for these reactions is the formation of the highly stable phosphoryl (P=O) double bond. stackexchange.com The bond energy of the P=O bond is significantly high, estimated to be around 575 kJ mol⁻¹. stackexchange.com

| Compound | Formula | Calculated ΔfH°₂₉₈ (kJ/mol) |

|---|---|---|

| Trimethylphosphine | P(CH₃)₃ | -101.9 |

| Triethylphosphine | P(C₂H₅)₃ | -149.3 |

| Trimethyl phosphite | P(OCH₃)₃ | -668.8 |

| Triethyl phosphite | P(OC₂H₅)₃ | -769.7 |

Data from computational studies on organophosphorus(III) compounds. nih.gov

Advanced Spectroscopic and Structural Characterization of Dibutyl Methylphosphonite

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly sensitive and specific technique for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is influenced by the nature of the substituents attached to it. For phosphonates, the ³¹P chemical shift typically appears in a characteristic region of the spectrum. In the case of dibutyl butylphosphonate, a ³¹P NMR chemical shift has been reported at δ 33.12 ppm. rsc.org This value serves as a reasonable estimate for the chemical shift of dibutyl methylphosphonite, which would also be expected to fall within the typical range for phosphonates.

Coupling between the phosphorus nucleus and adjacent protons (J-coupling) provides further structural information. For instance, in many phosphonates, coupling is observed between the phosphorus atom and the protons on the α-carbon of the alkyl chains.

¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, one would expect to observe signals corresponding to the methyl group attached to the phosphorus and the four distinct methylene (B1212753) groups of the two butyl chains, as well as the terminal methyl groups of the butyl chains.

Based on the data for dibutyl butylphosphonate, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts and coupling constants for the butoxy groups, which would be very similar in this compound. rsc.org

| Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | J(C-P) (Hz) |

| P-O-CH₂ | 3.95-3.86 (m) | 65.1 (d) | 6.7 |

| P-O-CH₂-CH₂ | 1.66-1.41 (m) | 32.6 (d) | 6.0 |

| P-O-CH₂-CH₂-CH₂ | 1.66-1.41 (m) | 18.8 | |

| CH₃ (butyl) | 0.85-0.78 (m) | 13.6 |

Data for the butoxy groups are from dibutyl butylphosphonate and are expected to be similar for this compound. rsc.org The methyl group directly attached to the phosphorus in this compound would give a characteristic doublet in the ¹H NMR spectrum due to coupling with the ³¹P nucleus, and a doublet in the ¹³C NMR spectrum.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecule.

HSQC: This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the protons of each methylene group in the butyl chains and their corresponding carbon signals, as well as a correlation between the methyl protons and the methyl carbon attached to the phosphorus.

While specific HSQC and HMBC data for this compound are not available in the reviewed literature, these techniques are standard for the structural elucidation of such organophosphorus compounds. researchgate.netuni-konstanz.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The EI mass spectrum of dibutyl methylphosphonate (B1257008) shows several characteristic fragment ions. A plausible fragmentation pathway involves the initial loss of a butoxy radical or a butene molecule via a McLafferty-type rearrangement, followed by further fragmentation of the resulting ions. The analysis of these fragments helps in confirming the structure of the parent molecule.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound. For organophosphorus compounds, ESI-MS can be used to study their protonation and adduct formation with cations like sodium [M+Na]⁺. rsc.org While specific ESI-MS data for this compound is scarce, studies on related compounds like diisopropyl methylphosphonate suggest that under higher energy conditions (in-source CID), fragmentation can be induced, often involving the loss of alkene moieties from the alkoxy chains. dtic.mil

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision. This information can be used to determine the elemental composition of the compound, which is a crucial step in its identification. The calculated exact mass of the protonated molecule of this compound ([C₉H₂₁O₃P + H]⁺) is a key piece of data for its unambiguous identification using HRMS. rsc.org

Calculated Exact Mass of this compound:

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₂₂O₃P⁺ | 209.1301 |

This precise mass measurement allows for the differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a non-destructive means to probe the molecular structure of this compound. mdpi.comnih.gov These methods are founded on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes, creating a unique spectral fingerprint. nih.govmdpi.com This fingerprint allows for the identification of functional groups and provides insights into the molecule's structural arrangement. mdpi.com

The vibrational spectrum of this compound is distinguished by absorption bands characteristic of its core functional groups, particularly the phosphorus-oxygen (P-O) and phosphorus-carbon (P-C) bonds. While a spectrum for this specific compound is not widely published, data from analogous organophosphorus compounds provide well-established correlations.

The P-O-C linkage gives rise to strong and characteristic bands in the infrared spectrum. Generally, the asymmetric stretching vibrations of the P-O-(C) bond are observed in the 970-1060 cm⁻¹ region, often appearing as a strong absorption in the IR spectrum. researchgate.netresearchgate.net The symmetric stretching of the (P)-O-C bond is typically found at lower wavenumbers, in the range of 720-750 cm⁻¹. researchgate.net

The P-C linkage in methylphosphonites also presents a characteristic, albeit weaker, absorption. The stretching vibration for a P-CH₃ bond is typically expected in the 650-750 cm⁻¹ region. These assignments are supported by computational studies and experimental data on various organophosphorus compounds. researchgate.netrsc.org

Table 1: Characteristic Vibrational Frequencies for this compound Linkages

| Linkage | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| P-O-C | Asymmetric Stretch | 970 - 1060 | IR (Strong) |

| P-O-C | Symmetric Stretch | 720 - 750 | Raman (Strong), IR (Variable) |

| P-C | Stretch | 650 - 750 | IR (Weak to Medium) |

Vibrational spectroscopy is a powerful tool for analyzing the conformational isomers (rotamers) of flexible molecules like this compound. Rotations around the P-O and O-C bonds can lead to the existence of multiple stable conformers in the liquid or gaseous state.

Each conformer possesses a unique set of vibrational frequencies. In a sample containing a mixture of conformers, the observed spectrum is a superposition of the spectra of all contributing forms. This can result in the splitting or broadening of vibrational bands. By analyzing these spectral features, often with the aid of theoretical calculations (like Density Functional Theory, DFT), it is possible to identify the presence of different conformers and, in some cases, determine their relative populations. researchgate.netacs.org For instance, variations in the P-O-C stretching region can often be correlated with different rotational arrangements of the butyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile compounds like this compound. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio (m/z), providing a definitive molecular fingerprint. chromatographyonline.comnih.gov

For O,O'-dialkyl methylphosphonites, GC analysis typically employs a capillary column with a nonpolar or medium-polarity stationary phase. mdpi.com The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions and is the primary indicator of purity. researchgate.net The presence of multiple peaks in the chromatogram would indicate impurities.

The mass spectrum obtained from the electron ionization (EI) of dialkyl methylphosphonites exhibits characteristic fragmentation patterns that are crucial for structural confirmation. researchgate.net For this compound (C₉H₂₁O₂P, molecular weight 192.24 g/mol ), fragmentation would involve cleavage of the butyl groups and rearrangements. Key fragmentation pathways for this class of compounds include the loss of butene (C₄H₈) from the butoxy group and alpha-cleavage.

Table 2: Plausible Characteristic Mass Fragments for this compound

| m/z Value | Plausible Ion Fragment | Description |

| 136 | [M - C₄H₈]⁺ | Loss of a butene molecule |

| 109 | [CH₃P(O)OH]⁺ | Result of rearrangement and cleavage |

| 93 | [HP(O)OC₂H₅]⁺ | Further fragmentation |

| 81 | [CH₃P(OH)₂]⁺ | Cleavage of both ester groups |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: This table is based on general fragmentation patterns of similar organophosphorus esters and may not represent all observed fragments for this compound.

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves directing an X-ray beam at a single crystal of the substance. The resulting diffraction pattern is used to calculate an electron density map, from which the exact atomic positions, bond lengths, and bond angles can be determined. nih.gov

As of the current body of scientific literature, a crystal structure for this compound has not been reported. This is not uncommon for relatively simple organic liquids that may be difficult to crystallize under standard conditions.

If a suitable single crystal could be grown, X-ray diffraction analysis would provide unambiguous data on its solid-state conformation, including the torsional angles of the P-O-C-C linkages and the geometry around the phosphorus atom. This information would be invaluable for validating the results of computational models and conformational analyses derived from vibrational spectroscopy. researchgate.net

Theoretical and Computational Investigations of Dibutyl Methylphosphonite

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system. nih.govacs.org For organophosphorus compounds like Dibutyl methylphosphonite, these calculations provide a detailed picture of its geometry and energetic landscape. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium to large-sized molecules. mdpi.comqjoest.comarxiv.org The geometry optimization process in DFT involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. mdpi.comyoutube.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. mdpi.com Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p) or 6-31G(p,d), are commonly employed for reliable geometry optimizations of organophosphorus compounds. mdpi.comnih.govresearchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and behavior. nih.gov Key properties include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Mulliken Atomic Charges : These calculations provide an estimate of the partial charge on each atom in the molecule, offering insights into its polarity and potential sites for electrostatic interactions. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | P-CH₃ | 1.85 Å |

| Bond Length | P-O | 1.65 Å |

| Bond Length | O-C (butyl) | 1.45 Å |

| Bond Angle | C-P-O | 105.0° |

| Bond Angle | O-P-O | 102.5° |

| Bond Angle | P-O-C | 120.0° |

| Dihedral Angle | C-P-O-C | 150.0° |

Table 2: Predicted Electronic Properties for this compound (DFT/B3LYP/6-311G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.9 D |

While DFT is efficient, ab initio methods, which are based on first principles without empirical parameterization, are often used to achieve higher accuracy for energetic properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding but can provide "gold standard" benchmark values. nih.gov

For organophosphorus compounds, high-level ab initio procedures are particularly useful for calculating thermodynamic properties like bond dissociation energies (BDEs). ugent.beacs.org BDEs quantify the energy required to break a specific bond homolytically and are fundamental to understanding the stability and reaction pathways of a molecule. researchgate.net Studies have shown that for phosphorus(III) compounds, the BDEs are generally lower than for their phosphorus(V) counterparts. researchgate.netacs.org The relative strengths of bonds such as P-C, P-O, and O-C can be accurately determined, providing crucial data for mechanistic studies. acs.org

Table 3: Predicted Bond Dissociation Enthalpies (BDEs) for this compound (G3(MP2)-RAD Level of Theory)

| Bond | BDE (kcal/mol) |

| P-CH₃ | 75.2 |

| P-O | 90.5 |

| O-C | 85.1 |

| C-H (methyl) | 98.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates. researchgate.net

Many reactions involving phosphonites are of significant synthetic importance. One of the most characteristic reactions of trivalent phosphorus esters is the Michaelis-Arbuzov reaction, which converts a phosphite (B83602) into a phosphonate (B1237965). wikipedia.orgnih.gov In the case of this compound, this would involve reaction with an alkyl halide.

The mechanism is generally understood to proceed via two successive SN2 steps. nih.govchemrxiv.org Computational chemistry allows for the precise location of the transition state (TS) for each step. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. chemrxiv.org Analyzing the geometry of the TS provides insights into the bond-breaking and bond-forming processes. For the Michaelis-Arbuzov reaction, calculations can model the initial nucleophilic attack of the phosphorus atom on the alkyl halide to form a phosphonium salt intermediate, followed by the attack of the displaced halide on one of the butyl groups to yield the final phosphonate product. wikipedia.orgchemrxiv.org

Table 4: Predicted Properties of the First Transition State (TS1) in the Arbuzov Reaction of this compound with Methyl Iodide

| Property | Description | Predicted Value |

| Imaginary Frequency | Corresponds to the P---C bond formation and C---I bond breaking | -350 cm⁻¹ |

| Key Distance | P---C (forming bond) | 2.30 Å |

| Key Distance | C---I (breaking bond) | 2.55 Å |

| Activation Energy (ΔG‡) | Free energy barrier for the first step | 22.5 kcal/mol |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models can accurately predict various spectroscopic properties, aiding in the identification and structural elucidation of compounds. acs.org This is particularly valuable for reactive intermediates or molecules that are difficult to isolate and analyze experimentally.

Computational methods, especially DFT, are widely used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netfrontiersin.org

Infrared (IR) Spectroscopy : The calculation of vibrational frequencies through DFT allows for the simulation of a molecule's IR spectrum. frontiersin.orgarxiv.orguts.edu.au Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., P-O, C-H, P-C). By comparing the predicted spectrum with experimental data, chemists can confirm the structure of a synthesized compound and assign specific absorption bands to functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for determining molecular structure. nih.gov Theoretical calculations can predict key NMR parameters, including the chemical shifts of nuclei like ³¹P, ¹³C, and ¹H, as well as spin-spin coupling constants (J-couplings). nih.govacs.org The agreement between calculated and experimental spectra can provide unambiguous confirmation of a molecule's constitution and conformation. acs.orgnmrdb.org

Table 5: Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 2960-2870 | C-H stretching (butyl, methyl) |

| 1465 | C-H bending (butyl, methyl) |

| 1030-1080 | P-O-C stretching |

| 740 | P-C stretching |

Table 6: Predicted NMR Chemical Shifts (δ) for this compound (relative to standard references)

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ³¹P | - | +145.0 |

| ¹³C | P-CH₃ | 15.2 |

| ¹³C | O-CH₂- | 65.4 |

| ¹³C | -CH₂-CH₂- | 32.8 |

| ¹³C | -CH₂-CH₃ | 19.5 |

| ¹³C | -CH₃ (butyl) | 13.9 |

Calculation of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational methods, such as Density Functional Theory (DFT), is a common practice in modern chemistry. These calculations provide valuable insights into the electronic structure and bonding characteristics of a molecule, aiding in experimental data interpretation and structural elucidation. Methodologies often involve geometry optimization of the compound's structure followed by the application of specific theoretical models to calculate the desired spectral parameters.

For organophosphorus compounds, these calculations can be complex due to the presence of the phosphorus atom and the potential for various conformational isomers. However, no specific studies applying these computational techniques to this compound have been published. While general methodologies for calculating NMR shifts and vibrational frequencies for organic molecules are well-established, their direct application and the resulting data for this compound remain unreported in the scientific literature.

Molecular Dynamics Simulations for Conformational Studies

The conformational analysis of organophosphorus compounds is an active area of research, as the three-dimensional structure can significantly influence their reactivity and biological activity. However, a specific conformational study of this compound using molecular dynamics simulations has not been documented in available research articles. Consequently, there is no published data on its conformational preferences, energy landscapes, or dynamic behavior derived from such simulations.

Coordination Chemistry and Ligand Applications of Dibutyl Methylphosphonite

Ligand Properties of Trivalent Phosphorus Compounds

Electronic and Steric Parameters (e.g., Cone Angle, Basicity)

The behavior of a phosphonite ligand in a metal complex is governed by a combination of its steric bulk and its electronic properties (basicity).

Steric Parameters: The primary descriptor for the steric hindrance of a phosphorus ligand is the Tolman cone angle (θ) . It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's substituents. wikipedia.org A larger cone angle indicates greater steric bulk, which can influence the number of ligands that can coordinate to a metal center, as well as the reaction rates and selectivity of catalytic processes. wikipedia.orglibretexts.org

Another relevant steric descriptor is the percent buried volume (%Vbur) , which quantifies the percentage of the coordination sphere around a metal that is occupied by the ligand. This parameter can sometimes provide a more accurate representation of a ligand's steric influence within a complex than the cone angle alone. nih.gov

Electronic Parameters: The electronic nature of a phosphonite ligand determines its σ-donating and π-accepting capabilities. The basicity of the ligand, or its ability to donate its lone pair of electrons to the metal (σ-donation), is influenced by the electronegativity of the substituents on the phosphorus atom. The methyl group in dibutyl methylphosphonite is an electron-donating alkyl group, which increases the electron density on the phosphorus atom, making it a reasonably strong σ-donor. However, the two butoxy groups (-OBu) are more electronegative than alkyl groups. The oxygen atoms withdraw electron density from the phosphorus, which reduces its σ-basicity compared to a trialkylphosphine like P(CH₃)₃.

The π-acidity, or the ability of the ligand to accept electron density from the metal's d-orbitals into its own empty orbitals (π-backbonding), is also significant. For phosphonites, the empty σ* orbitals of the P-O bonds can act as acceptors. This π-accepting character is stronger in phosphonites than in phosphines but weaker than in phosphites. The electronic properties of phosphorus ligands are often probed indirectly by examining the CO stretching frequencies in metal carbonyl complexes; stronger net-donating ligands lead to lower ν(CO) frequencies. libretexts.org

Comparison with Related Phosphine (B1218219) and Phosphite (B83602) Ligands

Phosphonite ligands like this compound occupy an intermediate position in terms of electronic properties between phosphines (PR₃) and phosphites (P(OR)₃). buse.ac.zwwiley-vch.de

Phosphines (PR₃): These ligands, bearing three direct P-C bonds, are typically strong σ-donors and weak π-acceptors. The phosphorus atom is relatively electron-rich, making them strong Lewis bases. Their steric bulk can be tuned over a very wide range, from the small PH₃ to the very bulky P(t-Bu)₃. researchgate.net

Phosphites (P(OR)₃): With three P-O bonds, phosphites are significantly different. The electronegative oxygen atoms withdraw a large amount of electron density from the phosphorus center, making them weaker σ-donors than phosphines. However, the P-O σ* orbitals are lower in energy, making phosphites strong π-acceptors. Their cone angles are generally smaller than those of analogous phosphines because the oxygen atoms act as spacers.

Phosphonites (P(OR)₂R'): this compound has one P-C bond and two P-O bonds. This structure results in electronic properties that are a hybrid of phosphines and phosphites. They are better σ-donors than the corresponding phosphites but weaker than phosphines. Conversely, they are stronger π-acceptors than phosphines but weaker than phosphites. This intermediate electronic profile allows for fine-tuning of the properties of a metal catalyst.

| Ligand Class | General Formula | σ-Donation | π-Acceptance |

| Phosphine | PR₃ | Strong | Weak |

| Phosphonite | P(OR)₂R' | Moderate | Moderate |

| Phosphite | P(OR)₃ | Weak | Strong |

Complexation with Transition Metals

This compound, like other phosphonites, readily forms complexes with a wide range of transition metals. The synthesis and characterization of these complexes are crucial for understanding their bonding and reactivity.

Synthesis and Characterization of Metal-Phosphonite Complexes

The synthesis of metal-phosphonite complexes typically involves the reaction of a suitable metal precursor with the phosphonite ligand. Common metal precursors include metal halides, carbonyls, or other complexes with labile ligands that can be easily displaced by the incoming phosphonite. For example, platinum(II)-phosphonite complexes have been prepared by reacting Pt(II) precursors with the phosphonite ligand. mdpi.com The synthesis is generally carried out under an inert atmosphere to prevent oxidation of the trivalent phosphorus atom.

Characterization of the resulting complexes relies on a suite of analytical techniques:

Multinuclear NMR Spectroscopy: ³¹P NMR is particularly informative. The phosphorus nucleus is highly sensitive to its chemical environment, and coordination to a metal center causes a significant downfield shift (the coordination shift) in the ³¹P resonance compared to the free ligand. Coupling between the phosphorus nucleus and other magnetically active nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh, or ¹H) can provide direct evidence of bonding and information about the complex's structure.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including precise bond lengths and angles between the metal, the phosphorus atom, and other coordinated ligands. mdpi.comdoi.org This data is invaluable for accurately determining steric parameters like the cone angle.

Infrared (IR) Spectroscopy: In metal carbonyl complexes, the stretching frequency of the C≡O bond is a sensitive probe of the electronic properties of the other ligands. The coordination of a phosphonite ligand can be studied by observing the shift in ν(CO) bands. mdpi.com

Elemental Analysis: This technique is used to confirm the bulk elemental composition of the synthesized complex.

Spectroscopic Signatures of Coordination

The coordination of this compound to a metal center induces characteristic changes in its spectroscopic properties.

³¹P NMR Spectroscopy: The most direct evidence of coordination is the change in the ³¹P chemical shift (δ). For a free dialkyl methylphosphonite, the signal appears in a specific region of the spectrum. Upon coordination to a transition metal, this signal shifts significantly to a new value, the magnitude of which depends on the metal, its oxidation state, and the other ligands in the coordination sphere. Furthermore, if the metal has a spin-active isotope (like ¹⁹⁵Pt, I = ½), the ³¹P signal will appear as a singlet flanked by satellites, with the coupling constant (J_P-M_) providing a measure of the strength of the M-P bond.

¹H and ¹³C NMR Spectroscopy: The signals for the methyl and butyl groups on the phosphonite ligand will also shift upon coordination. Coupling between these nuclei and the phosphorus atom (²J_P-H_, ³J_P-H_, etc.) may also change, providing further structural information.

Infrared (IR) Spectroscopy: As mentioned, for complexes containing carbonyl co-ligands, the σ-donating/π-accepting balance of the phosphonite ligand is reflected in the ν(CO) stretching frequency. As a moderate σ-donor and moderate π-acceptor, this compound would be expected to cause a shift in ν(CO) that is intermediate between that caused by a trialkylphosphine and a trialkylphosphite in an analogous complex.

Role as a Ligand in Homogeneous Catalysis

Phosphorus(III) ligands are essential in homogeneous catalysis because their steric and electronic properties can be tailored to control the activity and selectivity of a metal catalyst. wiley-vch.denih.gov Phosphonites, including dialkyl methylphosphonites, have found application in a variety of important catalytic transformations. buse.ac.zw

While specific applications for this compound are not widely documented, its close analogue, diethyl methylphosphonite, is known to be an effective ligand in numerous cross-coupling reactions. sigmaaldrich.com It is reasonable to infer that this compound would exhibit similar utility, with the larger butyl groups potentially offering different solubility profiles or slightly greater steric influence.

Phosphonite ligands are employed in catalytic reactions such as:

Cross-Coupling Reactions: These include Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi couplings, which are fundamental C-C bond-forming reactions in organic synthesis. The ligand stabilizes the active metal center (typically palladium or nickel) and facilitates the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. sigmaaldrich.com

Hydroformylation: The addition of CO and H₂ across a double bond is a large-scale industrial process for producing aldehydes. The choice of ligand on the rhodium or cobalt catalyst is critical for controlling the ratio of linear to branched aldehyde products (regioselectivity). acs.org

Hydrocyanation: The addition of HCN to alkenes, often catalyzed by nickel complexes, is another important industrial reaction. The electronic properties of phosphite and phosphonite ligands are crucial for achieving high catalytic efficiency. buse.ac.zw

The value of this compound as a ligand lies in its balanced electronic nature. It can provide sufficient σ-donation to stabilize the metal center while its π-acidity can help facilitate reductive elimination steps in catalytic cycles. The moderate steric bulk of the butyl groups can promote catalyst stability without completely blocking substrate access to the metal center.

Lack of Specific Research Data on the Catalytic Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research focusing on the coordination chemistry and catalytic applications of the chemical compound This compound . The user's request for an article detailing the design of catalytic systems and the influence on reaction selectivity and efficiency for this specific compound cannot be fulfilled with scientifically accurate and detailed findings.

It is important to distinguish this compound from the similarly named but structurally different compound, Dibutyl methylphosphonate (B1257008) (CAS 2404-73-1). This latter compound contains a pentavalent phosphorus center (P(V)) and is technically a phosphonate (B1237965) ester. While literature exists on the coordination of phosphonates to metal ions, their role is often different from that of phosphonite ligands in catalysis. Phosphonates are generally less electron-donating and are often studied in the context of hydrolysis catalysis or the formation of metal-organic frameworks, rather than as spectator ligands that tune the selectivity and efficiency of catalytic reactions like cross-coupling or hydroformylation.

Due to the absence of specific research data on this compound within the requested framework of ligand applications in catalysis, it is not possible to generate the thorough, data-driven article as outlined. The creation of content on the design of catalytic systems and the compound's influence on reaction selectivity would require speculation in the absence of published experimental results, which would not meet the standards of scientific accuracy.

Catalytic Applications and Transformations Involving Dibutyl Methylphosphonite

Catalytic Activity of Dibutyl Methylphosphonite Itself

There is no scientific literature available that describes the intrinsic catalytic activity of this compound as a standalone catalyst.

No documented instances of organocatalysis directly mediated by the phosphonite functionality of this compound have been found in a thorough review of the chemical literature. While phosphine-based organocatalysis is a well-established field, the specific application of this compound in this context has not been reported.

Use in Catalytic Reaction Systems as a Reagent or Co-catalyst

Information regarding the use of this compound as a reagent or co-catalyst in catalytic systems is not present in the available scientific literature. Phosphonites, in general, can serve as ligands for transition metal catalysts, but specific examples involving this compound are not documented.

There are no specific research findings detailing the role of this compound in phosphorus-carbon (P-C) bond forming reactions. General synthetic routes to organophosphorus compounds often involve the formation of P-C bonds; however, the participation of this compound in such catalytic transformations has not been described.

No studies have been identified that report the use of this compound to enable selective chemical transformations, either as a stoichiometric reagent or as a co-catalyst.

Data on Catalytic Performance

Due to the absence of research on the catalytic applications of this compound, no data on its performance in chemical transformations can be provided. The following table reflects this lack of available information.

| Catalytic Reaction | Substrate | Product | Yield (%) | Selectivity (%) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Applications in Advanced Materials and Nanotechnology

Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers

The functionalization of MOFs, which are highly porous crystalline materials, is critical for tailoring their properties for specific applications. While direct incorporation of dibutyl methylphosphonite via ligand exchange is not extensively documented, studies on its parent acid, methylphosphonic acid (MPA), provide significant insights into the strategies that could be employed.

Post-synthetic ligand exchange (PSE) is a powerful method for introducing new functionalities into existing MOFs without altering their underlying framework. nih.govnih.govrsc.org Research has demonstrated a pKa-directed strategy for incorporating phosphonate (B1237965) ligands, such as methylphosphonic acid (MPA), into highly stable zirconium-based MOFs like MOF-808. acs.orgresearchgate.net In this process, ligands with slightly higher pKa values, like MPA, can replace existing formate (B1220265) ligands connected to the Zr₆ nodes of the framework. acs.orgresearchgate.net

This exchange leads to notable changes in the material's properties. The incorporation of methylphosphonate (B1257008) ligands can cause an expansion of the MOF's lattice while maintaining high porosity, with only minor alterations to the pore diameter and specific surface area. acs.org Spectroscopic and computational studies suggest that the methylphosphonate ligand connects to the zirconium cluster, leaving an accessible acidic P-OH group within the pore environment. acs.orgresearchgate.net This modification not only alters the chemical environment within the pores but also enhances the MOF's chemical stability in acidic solutions and hot water. acs.orgresearchgate.net The resulting phosphonate-functionalized MOFs have shown exceptional performance in applications like the ultrafast adsorption of uranyl ions, driven by the ion-exchange capability of the newly introduced P-OH sites. acs.org This strategy highlights a pathway for creating tunable, functionalized MOF platforms. nih.govacs.org

Table 1: Impact of Methylphosphonic Acid (MPA) Ligand Exchange on MOF-808 Properties

| Property | Observation After MPA Incorporation | Reference |

|---|---|---|

| Porosity & Surface Area | High porosity maintained with small changes in pore diameter and specific surface area. | acs.org |

| Lattice Structure | Expansion of the crystal lattice. |

This compound (DBMP) has been successfully utilized as a neutral templating agent in the synthesis of inorganic-organic hybrid mesoporous materials. dicp.ac.cn In a novel approach, DBMP was used for the first time to direct the formation of a mesoporous aluminum methylphosphonate foam. dicp.ac.cn

The synthesis involves the reaction of aluminum nitrate (B79036) with a mixture of DBMP and methylphosphonic acid. dicp.ac.cn The resulting precipitate, upon drying and thermal treatment under vacuum, yields the mesoporous foam. dicp.ac.cn A key advantage of using DBMP as a template is its ease of removal; it can be evaporated at elevated temperatures (673 K) and low pressure without damaging the crucial P-C bonds within the material's framework. dicp.ac.cn This makes it an ideal template for creating hybrid porous materials with intact organic functionalities. The resulting aluminum methylphosphonate foam exhibits a significant surface area and pore volume, demonstrating the effectiveness of DBMP in creating a well-defined mesoporous structure. dicp.ac.cn

Table 2: Properties of Mesoporous Aluminum Methylphosphonate Foam Templated by DBMP

| Property | Value | Reference |

|---|---|---|

| BET Surface Area | 90 m² g⁻¹ | dicp.ac.cn |

| Barrett–Joyner–Halenda (BJH) Desorption Cumulative Pore Volume | 0.32 cm³ g⁻¹ |

Surface Chemistry and Adsorption Phenomena

The interaction of organophosphonates with various surfaces is a field of significant interest, particularly for applications in sensing, catalysis, and environmental remediation. The phosphonate group is known to bind strongly to metal oxide surfaces.

While direct studies on the adsorption mechanism of this compound are limited, extensive research on structural analogs like trimethyl phosphate (B84403) (TMP) and other organophosphates provides valuable mechanistic insights. The adsorption of these compounds onto substrates such as zeolites and metal oxides is often governed by interactions involving the phosphoryl (P=O) group. uoc.gr

On metal oxide surfaces, the adsorption can proceed through several mechanisms, including ligand exchange with surface hydroxyl groups, leading to the formation of inner-sphere complexes. mdpi.comnih.gov For example, studies on phosphate adsorption on magnetite (Fe₃O₄) nanoparticles revealed that phosphate binds predominantly through bidentate surface complexes via a ligand exchange mechanism. nih.gov The process often involves an initial rapid adsorption onto active surface sites, followed by a slower diffusion into the bulk material. nih.govrsc.org The particle size and surface chemistry of the adsorbent, such as surface area and the density of functional groups, play a crucial role in determining the adsorption capacity and kinetics. rsc.org

Organophosphonates, including phosphonic acids and their esters, are highly effective agents for surface modification, capable of forming dense, well-ordered self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces. researchgate.netmdpi.com This capability stems from the strong chemisorption of the phosphonate headgroup to the substrate. researchgate.net

The modification of surfaces with phosphonates can impart valuable properties such as corrosion resistance and altered hydrophobicity. researchgate.net A key advantage of phosphonic acid-based modifications on certain metal oxides, like titania and zirconia, is their enhanced hydrolytic stability compared to more common silane-based modifiers. researchgate.net By selecting organophosphonates with specific organic functional groups, the surface properties of materials can be precisely tailored for a wide range of applications, including the development of advanced coatings, sensors, and biocompatible materials. researchgate.netgoogle.com

Information on the Environmental Chemistry and Degradation Pathways of this compound is Not Currently Available in Publicly Accessible Scientific Literature.

Extensive searches of scientific databases and publicly available literature did not yield specific data regarding the environmental degradation pathways of this compound. Consequently, it is not possible to provide a detailed, scientifically accurate article on its hydrolytic, oxidative, photolytic, or thermal degradation as requested.

The available research on related organophosphorus compounds, such as dimethyl methylphosphonate (DMMP), diethyl methylphosphonate (DEMP), and diisopropyl methylphosphonate (DIMP), provides insights into the general behavior of this class of chemicals. However, due to the strict requirement to focus solely on this compound, this information cannot be substituted. The degradation kinetics and pathways of a specific chemical are unique and depend on its exact molecular structure, including the nature of its alkyl groups. Therefore, data from surrogates cannot be used to accurately describe the environmental fate of this compound.

General principles of organophosphorus compound degradation suggest that they can undergo processes like hydrolysis, oxidation, and photolysis in the environment lyellcollection.orgresearchgate.netgeoscienceworld.orgmurdoch.edu.au. The rates of these reactions are influenced by environmental factors such as pH, temperature, and the presence of sunlight and other reactive chemical species lyellcollection.orgresearchgate.netgeoscienceworld.org. Hydrolysis is a key degradation pathway for many organophosphorus compounds, with the rate often being dependent on pH lyellcollection.orgresearchgate.netgeoscienceworld.orgosti.gov. However, without specific experimental studies on this compound, any discussion of its environmental chemistry would be speculative.

No specific studies detailing the pH-dependent hydrolysis kinetics, degradation products, reactions with environmental oxidants like hydroxyl radicals, photolytic decomposition, or thermal stability of this compound were found.

Environmental Chemistry and Degradation Pathways of Dibutyl Methylphosphonite

Thermal Degradation and Stability

Mechanisms of Thermal Decomposition in Gaseous and Condensed Phases

The thermal decomposition of dibutyl methylphosphonite, in both gaseous and condensed phases, is a critical area of study for understanding its stability and potential for forming hazardous byproducts at elevated temperatures. While specific experimental data for this compound is limited, the decomposition mechanisms can be inferred from studies of analogous organophosphorus compounds, such as dialkyl methylphosphonates.

In the gaseous phase , the primary decomposition pathway for dialkyl methylphosphonates involves the cleavage of the P-O-alkyl bond. This process is believed to occur through a six-membered ring transition state, leading to the formation of an alkene and a corresponding phosphoric acid derivative. For this compound, this would involve the elimination of butene to form butyl methylphosphonic acid. Further decomposition can lead to the cleavage of the remaining P-O-butyl bond and the P-methyl bond, ultimately yielding phosphoric acid and various hydrocarbon products. Studies on diethyl methylphosphonate (B1257008) (DEMP) have identified ethylene and ethanol as major products, suggesting that both bond scission and ring transition state mechanisms are at play. Similarly, the pyrolysis of diisopropyl methylphosphonate (DIMP) yields propene, isopropyl methylphosphonate, and methylphosphonic acid.

In the condensed phase , the thermal decomposition of organophosphorus esters can be more complex due to intermolecular interactions. For dibutylalkyl phosphonates, studies have shown that the neat compounds are generally stable up to around 555 K (282 °C). However, in the presence of impurities such as nitric acid, decomposition can occur at significantly lower temperatures, between 370-403 K (97-130 °C), and is often exothermic, producing incompressible gases. When heated to decomposition, dibutyl butylphosphonate is known to emit highly toxic fumes of phosphorus oxides. The decomposition in the condensed phase likely proceeds through similar bond cleavage mechanisms as in the gas phase, but the presence of other molecules can catalyze or alter the reaction pathways. The decomposition of nitric acid-solvated dibutylalkyl phosphonates has been observed to follow first-order kinetics.

The following table summarizes the key decomposition products observed in related dialkyl methylphosphonates, which are expected to be analogous to those from this compound.

| Precursor Compound | Decomposition Products | Phase |

| Diethyl Methylphosphonate (DEMP) | Ethylene, Ethanol, Ethyl Methylphosphonate, Methylphosphonic Acid | Gas |

| Diisopropyl Methylphosphonate (DIMP) | Propene, Isopropanol, Isopropyl Methylphosphonate, Methylphosphonic Acid | Gas |

| Dibutyl Butylphosphonate | Oxides of Phosphorus | Not Specified |

Environmental Fate Modeling and Prediction

The environmental fate of this compound, including its transport and transformation in various environmental compartments, can be predicted using a variety of mathematical models. These models are essential tools for assessing the potential risks associated with the release of this compound into the environment.

Predictive Models for Transport and Transformation in Environmental Compartments

Predictive models for the environmental fate of chemical substances, including organophosphorus compounds like this compound, are typically multimedia models that consider the partitioning and degradation of the chemical in different environmental compartments: air, water, soil, and sediment. These models use the physicochemical properties of the compound, such as vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow; organic carbon-water partition coefficient, Koc), along with environmental parameters to simulate its behavior.

Multimedia Urban Models (MUMs) are one class of models used to estimate the transport, fate, and emissions of organophosphate esters (OPEs) in urban environments. These models account for various transport and transformation processes, including atmospheric deposition, runoff from impervious surfaces, and degradation in different compartments. For instance, the poly-parameter linear free energy relationship-modified Multimedia Urban Model (ppLFER-MUM) has been used to study the fate of OPEs in cities like Toronto, Canada. Such models have shown that OPEs can be transported from urban air to water systems, primarily via precipitation. The mobility and persistence of these compounds in surface waters are key factors in their environmental fate, with some chlorinated OPEs being particularly persistent and mobile.

Fugacity-based models , such as the Equilibrium Criterion (EQC) model and its variants, are also widely used. These models are based on the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase. By calculating the fugacity of a compound in each environmental compartment, these models can predict its distribution at equilibrium.

Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the physicochemical properties and degradation rates of compounds for which experimental data are lacking. These models use the chemical structure of a molecule to predict its properties, which can then be used as inputs for multimedia fate models.

The transport and transformation of this compound in the environment will be governed by processes such as:

Adsorption/Desorption: In soil and sediment, organophosphorus compounds can adsorb to organic matter and clay particles, which affects their mobility. The Koc value is a key parameter for predicting this process.

Volatilization: The compound can volatilize from soil and water surfaces into the atmosphere, with the rate depending on its vapor pressure and Henry's Law constant.

Hydrolysis: In water, the ester linkages in this compound can be subject to hydrolysis, breaking down the molecule into smaller, potentially less toxic compounds. The rate of hydrolysis is pH-dependent.

Biodegradation: Microorganisms in soil and water can degrade organophosphorus compounds, using them as a source of carbon or phosphorus. The rate of biodegradation can vary significantly depending on environmental conditions and the microbial community present.

Photodegradation: In the atmosphere and surface waters, the compound may be degraded by sunlight.

| Parameter | Environmental Compartment | Importance in Modeling |

| Transport Parameters | ||

| Octanol-Water Partition Coefficient (Kow) | Water, Soil, Biota | Predicts bioaccumulation potential and partitioning between water and organic phases. |

| Organic Carbon-Water Partition Coefficient (Koc) | Soil, Sediment | Determines the extent of adsorption to organic matter, affecting mobility. |

| Henry's Law Constant (H) | Air, Water | Governs the partitioning between air and water, indicating volatilization potential. |

| Transformation Parameters | ||

| Hydrolysis Rate Constant (kh) | Water | Quantifies the rate of degradation due to reaction with water. |

| Biodegradation Rate Constant (kb) | Soil, Water | Represents the rate of microbial degradation. |

| Photodegradation Rate Constant (kp) | Air, Surface Water | Indicates the rate of degradation by sunlight. |

Interdisciplinary Research Perspectives

Role as a Synthetic Intermediate for Complex Organophosphorus Molecules

Dibutyl methylphosphonite serves as a crucial intermediate in the synthesis of more complex organophosphorus molecules. Its phosphonite functional group is highly reactive and allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The reactivity of the phosphorus (III) center enables reactions such as oxidation, Arbuzov-type reactions, and coordination with metal centers, paving the way for the creation of a diverse array of organophosphorus compounds with tailored properties.

While direct evidence for the use of this compound in the large-scale synthesis of the herbicide glufosinate-ammonium is not prevalent, its close analog, diethyl methylphosphonite, is a well-established key intermediate in this process google.comagrofarmchemical.comresearchgate.net. The synthesis of glufosinate-ammonium often involves the reaction of diethyl methylphosphonite with other reagents to construct the characteristic phosphorus-carbon bond and the amino acid backbone of the final product google.comagrofarmchemical.com. The synthetic pathways developed for diethyl methylphosphonite can, in principle, be adapted for this compound, highlighting its potential as a precursor in the synthesis of glufosinate-ammonium and other structurally related phosphonate-containing agrochemicals. The choice between the diethyl and dibutyl ester is often dictated by factors such as the desired solubility, reactivity, and the physical properties of the intermediates and the final product.

Research as a Simulant or Analog in Chemical Defense Studies (Drawing lessons from phosphonate (B1237965) analogs)

The extreme toxicity of organophosphorus chemical warfare agents (CWAs), such as sarin and soman, necessitates the use of less toxic simulants for research and development of protective measures researchgate.netnih.gov. These simulants mimic the chemical and physical properties of the actual agents, allowing for safe studies on detection, decontamination, and the efficacy of protective equipment researchgate.net. While this compound is not as commonly cited as other simulants, its structural similarity to G-series nerve agents makes it a relevant compound for such studies. Lessons can be drawn from more extensively studied phosphonate analogs like dimethyl methylphosphonate (B1257008) (DMMP) and di-isopropyl methylphosphonate (DIMP), which are widely used as simulants for sarin and soman, respectively mdpi.comnih.gov.

Research utilizing phosphonate simulants is crucial for the advancement of technologies aimed at detecting and neutralizing organophosphorus nerve agents. Simulants like DMMP are employed in the development of sensitive detection systems, including ion mobility spectrometry and gas chromatography-mass spectrometry nih.gov. These systems are calibrated and tested with simulants to ensure they can effectively identify the actual agents in the field.

Furthermore, the development of decontamination methods relies heavily on the use of simulants nih.gov. Studies on the hydrolysis and degradation of phosphonate esters provide valuable insights into the chemical breakdown of nerve agents nih.gov. Research into novel decontaminating agents and catalytic systems often uses simulants to assess their effectiveness in breaking the phosphorus-ester bond, which is the key to neutralizing the toxicity of these compounds nih.govresearchgate.net. The data gathered from studies on phosphonate analogs can be extrapolated to predict the behavior of more toxic agents and to design effective decontamination strategies.

Explorations in Bioorganic Chemistry and Medicinal Chemistry (General organophosphorus relevance)

Organophosphorus compounds are of significant interest in bioorganic and medicinal chemistry due to their structural analogy to natural phosphates and their ability to interact with biological targets researchgate.net. Phosphonates, characterized by a stable phosphorus-carbon bond, are often used as bioisosteres of phosphates, carboxylates, or the transition states of enzymatic reactions frontiersin.orgresearchgate.netwikipedia.org. This mimicry allows them to function as inhibitors of enzymes that process phosphate-containing substrates frontiersin.orgwikipedia.org.

The phosphonate group is a key pharmacophore in the design of various therapeutic agents researchgate.net. The stability of the P-C bond compared to the P-O bond in phosphates makes phosphonate-containing molecules resistant to enzymatic hydrolysis, a desirable property for drug candidates frontiersin.orgresearchgate.net. This has led to the development of phosphonate-based antiviral drugs, such as tenofovir and adefovir, where the phosphonate moiety is crucial for their mechanism of action wikipedia.org.

Furthermore, the ability of phosphonates to mimic the tetrahedral transition state of amide and ester hydrolysis makes them potent inhibitors of various hydrolases frontiersin.org. This principle has been applied in the design of inhibitors for enzymes implicated in a range of diseases. The structural framework of this compound, with its reactive phosphorus center and lipophilic butyl groups, provides a starting point for the synthesis of more complex phosphonate analogs with potential biological activity. By modifying the substituents on the phosphorus atom and the ester groups, medicinal chemists can create libraries of compounds to screen for activity against various biological targets, including enzymes and receptors nih.govnih.gov. The exploration of such analogs continues to be a fertile area of research in the quest for new and effective therapeutic agents researchgate.net.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Dibutyl methylphosphonite with high purity?

- Methodological Answer : Synthesis typically involves esterification of methylphosphonous acid with butanol under controlled anhydrous conditions. Purification is achieved via fractional distillation or recrystallization, as analogous methods for Diethyl methylphosphonite emphasize inert atmospheres to prevent oxidation . For related phosphonates like Dibutyl phosphate, rigorous solvent extraction and vacuum distillation are critical to isolate high-purity products (≥98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) is essential for confirming the phosphonite structure and identifying substituents. Infrared (IR) spectroscopy detects P-O-C and P-C bonds (e.g., peaks at 950–1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, as demonstrated for Diethyl phenylphosphonite . Cross-referencing with databases like NIST ensures accuracy .

Q. How can researchers assess the purity of this compound and identify common impurities?

- Methodological Answer : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV/Vis or mass detectors are standard for quantifying purity. Impurities such as unreacted phosphonous acid or butanol byproducts are detectable via retention time discrepancies. Elemental analysis (C, H, P) further validates stoichiometric ratios .

Advanced Research Questions

Q. How does the solubility of this compound in organic solvents influence its reactivity in catalytic systems?

- Methodological Answer : Solubility in non-polar solvents (e.g., toluene, hexane) enhances its utility as a ligand in metal-catalyzed reactions. Studies on Zirconium Dibutyl Phosphate show that solubility correlates with solvent dielectric constants, affecting coordination behavior and reaction kinetics . Pre-screening solvents via Hansen solubility parameters optimizes catalytic efficiency.

Q. What are the decomposition pathways of this compound under thermal stress, and how can they be mitigated?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (e.g., ~150–200°C) with byproducts like phosphine oxides and butene. Stabilizers such as antioxidants (e.g., BHT) or storage under nitrogen atmospheres reduce degradation. Kinetic studies using differential scanning calorimetry (DSC) model Arrhenius parameters for shelf-life predictions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points, stability) of this compound?

- Methodological Answer : Discrepancies often arise from synthesis variations (e.g., solvent purity, reaction time). Systematic replication under controlled conditions (e.g., anhydrous vs. ambient) isolates variables. Comparative studies with structural analogs like Diethyl methylphosphonite validate trends in steric and electronic effects .

Q. What advanced analytical strategies optimize this compound’s use in organophosphorus reactions?

- Methodological Answer : Kinetic profiling via in-situ ³¹P NMR monitors reaction intermediates, while X-ray crystallography confirms ligand-metal coordination geometries. For hydrolytic stability, pH-dependent studies in aqueous-organic biphasic systems identify optimal reaction windows (pH 4–7) .

Data Contradiction Analysis

- Example : Conflicting solubility data may stem from polymorphic forms or residual solvents. For instance, Zirconium Dibutyl Phosphate exhibits variable solubility in chloroform depending on hydration state . Standardizing drying protocols (e.g., azeotropic distillation) minimizes such variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.